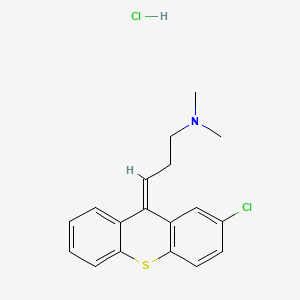

2-Chloro-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride

Description

Chlorprothixene hydrochloride is a typical antipsychotic drug belonging to the thioxanthene class. It was first synthesized in 1959 and is primarily used in the treatment of psychotic disorders such as schizophrenia and acute mania associated with bipolar disorders . It is also used to manage anxiety, insomnia, severe nausea, and as an adjunct in the treatment of chronic pain .

Properties

IUPAC Name |

3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKRLOSRDGPEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924316 | |

| Record name | 2-Chloro-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229-38-5 | |

| Record name | 2-Chloro-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thioxanthene Core Formation

The thioxanthene scaffold is synthesized via acid-catalyzed cyclization of 2-mercaptobenzoic acid derivatives with substituted acetophenones:

Reaction Conditions :

Side-Chain Alkylation

The thioxanthenone intermediate undergoes Mannich reaction with 2-chloroethyl dimethylamine hydrochloride under basic conditions:

Optimized Parameters :

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using gaseous HCl in anhydrous ethanol:

Crystallization Protocol :

-

Dissolve crude product in methanol:toluene (6:1 v/v) at 60°C.

-

Add ethyl acetate dropwise until cloud point.

-

Cool to 0–5°C for 12 hours.

-

Filter and wash with cold ethyl acetate.

Purity : ≥99.5% by HPLC; dimeric impurities <0.03% w/w.

Industrial-Scale Process Optimization

Solvent Selection and Recycling

| Step | Solvent System | Recovery Efficiency |

|---|---|---|

| Cyclization | Sulfuric acid (neat) | Non-recoverable |

| Alkylation | Toluene/water | 92–95% |

| Crystallization | Methanol/ethyl acetate | 88–90% |

Recycling reduces production costs by 18–22% compared to single-use solvents.

Impurity Control Strategies

| Impurity Type | Source | Mitigation Method |

|---|---|---|

| Dimeric byproducts | Alkylation side reactions | TBAB concentration optimization |

| Unreacted ketone | Incomplete cyclization | Extended reaction time (14–16h) |

| Oxidized sulfur | Air exposure | Nitrogen blanket during steps |

Comparative Analysis of Phenothiazine and Thioxanthene Syntheses

While Chlorpromazine (phenothiazine) and Chlorprothixene (thioxanthene) share similar side chains, their core syntheses differ fundamentally:

Chemical Reactions Analysis

Route 1: Thioxantone Intermediate Pathway

-

Formation of 2-(4-Chlorophenylthio)benzoic Acid :

-

Intramolecular Cyclization :

-

Grignard Addition :

-

Dehydration :

Route 2: Allyl Grignard Pathway

-

Allyl Addition :

-

Thionyl Chloride Treatment :

-

Amine Addition :

Degradation and Stability

Chlorprothixene hydrochloride exhibits instability under specific conditions:

-

Photodegradation : Exposure to UV light leads to cleavage of the thioxanthene ring, forming sulfoxides and chlorinated byproducts .

-

Thermal Decomposition : At >150°C, it degrades into 2-chlorothioxanthene and dimethylamine hydrochloride .

-

Hydrolytic Degradation :

Metabolic Reactions

In vivo, chlorprothixene undergoes hepatic metabolism via cytochrome P450 enzymes (CYP3A4, CYP2D6) :

Primary Pathways:

-

N-Demethylation :

-

Sulfoxidation :

Metabolites and Enzymes

| Metabolite | Enzyme Involved | Bioactivity |

|---|---|---|

| N-Desmethylchlorprothixene | CYP3A4 | Reduced receptor antagonism |

| Chlorprothixene sulfoxide | CYP2D6 | Inactive |

Analytical Derivatization

Spectrophotometric methods (0th, 1st, and 2nd derivatives) quantify chlorprothixene hydrochloride in formulations :

-

0th Order : Linear at 196.6 nm and 258.4 nm (R² = 0.9994–0.9995) .

-

1st Derivative : Peaks at 215.8 nm, 247.2 nm, and 268.4 nm enhance sensitivity .

Reactivity with Functional Groups

Scientific Research Applications

Pharmacological Properties

Chlorprothixene functions primarily as a dopamine antagonist, with a significant affinity for various neurotransmitter receptors:

- Dopamine Receptors : Blocks D1, D2, D3 receptors.

- Serotonin Receptors : Antagonizes 5-HT2A and 5-HT2C receptors.

- Histamine Receptors : Acts on H1 receptors, contributing to sedative effects.

- Muscarinic Receptors : Exhibits anticholinergic properties.

These interactions contribute to its therapeutic effects and side effect profile, which includes mild extrapyramidal symptoms compared to other typical antipsychotics like chlorpromazine .

Table 1: Receptor Affinity Comparison

| Receptor Type | Chlorprothixene | Quetiapine | Olanzapine | Clozapine |

|---|---|---|---|---|

| D2 | 5.6 | 770 | 20 | 210 |

| 5-HT1A | 138 | 300 | 610 | 160 |

| 5-HT2C | 4.5 | 3500 | 4.1 | 4.8 |

| α2 | 186 | 80 | 280 | 158 |

| H1 | 3.8 | 19 | 0.1 | 3.1 |

| M3 | 22 | 1320 | 126 | 109 |

Primary Indications

Chlorprothixene is primarily indicated for:

- Schizophrenia : Effective in managing symptoms of psychosis.

- Acute Mania : Used in bipolar disorder treatment.

Off-Label Uses

Chlorprothixene is frequently used off-label for:

- Sedation : Employed in low doses for sedative-hypnotic purposes.

- Anxiety Disorders : Helps manage anxiety pre- and post-surgery.

- Nausea Management : Effective in treating severe nausea and emesis in hospitalized patients.

- Withdrawal Symptoms : Assists in alleviating symptoms from alcohol and opioid withdrawal .

Cardiometabolic Risks

Recent studies have highlighted potential cardiometabolic risks associated with chlorprothixene use. A nationwide cohort study indicated that low-dose chlorprothixene users had an increased risk of diabetes and major adverse cardiovascular events (MACE) compared to users of quetiapine. The findings suggest that cumulative doses above certain thresholds significantly raise these risks .

Efficacy in Pediatric Populations

Chlorprothixene has been cautiously used to treat nonpsychotic irritability and insomnia in pediatric patients. However, careful monitoring is required due to the potential for anticholinergic side effects, particularly in younger populations .

Table 2: Summary of Clinical Findings

Mechanism of Action

Chlorprothixene hydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to reduce psychotic symptoms by modulating dopamine levels. Additionally, it blocks serotonin (5-HT2), histamine (H1), muscarinic, and alpha1 adrenergic receptors, contributing to its sedative and antiemetic effects .

Comparison with Similar Compounds

Chlorpromazine: Both compounds are typical antipsychotics with similar side effect profiles, but chlorprothixene hydrochloride has a lower antipsychotic potency.

Thioridazine: Another thioxanthene derivative with similar therapeutic uses but different side effect profiles.

Fluphenazine: A more potent antipsychotic with a different chemical structure but similar therapeutic applications.

Uniqueness: Chlorprothixene hydrochloride is unique in its combination of antipsychotic, sedative, and antiemetic properties. Its ability to block multiple neurotransmitter receptors makes it versatile in treating various psychiatric and non-psychiatric conditions .

Biological Activity

Chlorprothixene hydrochloride is a thioxanthene derivative primarily used as an antipsychotic medication. Its biological activity is characterized by its interactions with various neurotransmitter receptors, which contribute to its pharmacological effects. This article delves into the compound's receptor affinities, therapeutic applications, and associated risks based on diverse research findings.

Chlorprothixene acts predominantly as an antagonist at several receptor sites, influencing dopaminergic, serotonergic, and histaminergic pathways:

- Dopamine Receptors : Chlorprothixene shows strong binding affinities to dopamine receptors (D1, D2, D3, D5) with Ki values ranging from 2.96 nM to 18 nM .

- Serotonin Receptors : It also antagonizes serotonin receptors (5-HT2, 5-HT6, 5-HT7), which are implicated in mood regulation and anxiety .

- Histamine Receptors : The compound has significant activity at H1 receptors (Ki = 3.75 nM) but minimal affinity for H3 receptors (>1000 nM) .

- Muscarinic Receptors : Chlorprothixene interacts with muscarinic acetylcholine receptors, contributing to its sedative properties .

Pharmacological Effects

Chlorprothixene's receptor interactions lead to various biological effects:

- Antipsychotic Activity : The blockade of D2 receptors is crucial for its efficacy in treating schizophrenia and other psychotic disorders.

- Sedation and Anxiolysis : Its action on H1 and serotonin receptors provides sedative effects, making it useful in managing anxiety and sleep disorders .

- Anti-inflammatory Properties : Research indicates that chlorprothixene may reduce inflammation in conditions like cystic fibrosis by restoring ceramide concentrations in lung epithelial cells .

Case Studies

-

Sedative Use in Anesthesia :

A study involving isoflurane-anesthetized mice demonstrated that chlorprothixene effectively reduced the required dosage of isoflurane without adverse recovery effects compared to other sedatives . Recovery times were comparable across treatment groups. -

Cardiometabolic Risks :

A nationwide cohort study highlighted the association between low-dose chlorprothixene use and increased risks of diabetes (HR: 1.16) and major adverse cardiovascular events (HR: 1.12) compared to quetiapine. Higher cumulative doses correlated with greater risks of these events .

In Vitro and In Vivo Studies

- Viral Replication Inhibition : Chlorprothixene exhibited antiviral properties by inhibiting SARS-CoV replication in Vero 76 cells, with IC50 values ranging from 13.0 μM to 18.5 μM for different viral strains .

- Tumor Growth Inhibition : In murine models, chlorprothixene demonstrated potential anti-cancer activity by inhibiting growth and inducing apoptosis in acute myeloid leukemia cells .

Summary of Biological Activity

| Receptor Type | Ki Value (nM) | Biological Effect |

|---|---|---|

| D1 | 18 | Antipsychotic effects |

| D2 | 2.96 | Antipsychotic effects |

| D3 | 4.56 | Antipsychotic effects |

| H1 | 3.75 | Sedation, anxiolysis |

| 5-HT2 | Varied | Mood regulation |

| Muscarinic | Varied | Sedative effects |

Q & A

Q. What are the primary receptor binding profiles of chlorprothixene hydrochloride, and how do these inform its antipsychotic activity?

Chlorprothixene hydrochloride acts as a multi-receptor antagonist, with high affinity for dopamine (D1, D2, D3, D5) and histamine H1 receptors. Reported Ki values are 18 nM (hD1), 2.96 nM (hD2), 4.56 nM (hD3), 9 nM (hD5), and 3.75 nM (hH1) . This broad receptor interaction underpins its antipsychotic effects by modulating dopaminergic and histaminergic pathways, reducing psychosis-related symptoms. Researchers should validate receptor assays using radioligand binding studies with appropriate controls to account for non-specific binding.

Q. What validated analytical methods are available for quantifying chlorprothixene hydrochloride in pharmaceutical or biological matrices?

UV-VIS spectrophotometry and high-performance liquid chromatography (HPLC) are widely used. One validated method involves oxidation of chlorprothixene by ammonium metavanadate, yielding a colorless product measurable at 254 nm . For biological samples (e.g., urine), capillary zone electrophoresis (CZE) with field-amplified sample injection (FASI) and dispersive liquid-liquid microextraction (DLLME) enhances sensitivity by 8,000–13,000-fold compared to standard methods . Ensure calibration standards are prepared in matrix-matched solutions to minimize interference.

Q. How do structural features of chlorprothixene hydrochloride influence its pharmacological activity?

The thioxanthene core and tricyclic structure enable dopamine receptor antagonism. X-ray crystallography reveals conformational flexibility in the side chain, which may affect receptor binding kinetics . The hydrochloride salt improves aqueous solubility (1% solution pH 4.4–5.2), critical for bioavailability in oral formulations . Comparative studies with phenothiazines (e.g., chlorpromazine) highlight the importance of the sulfur atom in the thioxanthene ring for reduced phototoxicity .

Q. What experimental models are appropriate for evaluating the efficacy of chlorprothixene hydrochloride in preclinical studies?

Rodent models of conditioned avoidance response (CAR) and apomorphine-induced climbing behavior are standard for assessing antipsychotic activity. Doses of 10 mg/kg (animal weight 20 g) in saline or DMSO-based vehicles are typical . Include positive controls (e.g., haloperidol for D2 antagonism) and validate outcomes using behavioral scoring systems blinded to treatment groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for chlorprothixene hydrochloride?

Discrepancies in Ki values may arise from assay conditions (e.g., temperature, radioligand concentration) or receptor isoform variants. For example, some studies label it as a selective D2DR inhibitor , while others emphasize multi-receptor activity . To reconcile findings, replicate assays under standardized protocols (e.g., 37°C, physiological pH) and use recombinant cell lines expressing single receptor subtypes. Meta-analyses of published datasets can identify confounding variables .

Q. What strategies optimize the sensitivity and specificity of chlorprothixene hydrochloride detection in complex biological samples?

Coupling FASI with DLLME reduces matrix effects in urine samples, achieving limits of detection (LOD) below 0.1 ng/mL . For LC-MS/MS, deuterated internal standards (e.g., chlorprothixene-d4) improve quantification accuracy. Validate methods using spike-recovery experiments (80–120% recovery acceptable) and cross-check with orthogonal techniques like immunoassays .

Q. How do molecular conformations of chlorprothixene hydrochloride impact its pharmacodynamic properties?

X-ray crystallography shows that the thioxanthene ring adopts a boat conformation, with the side chain positioned axially. This geometry may enhance D2 receptor binding compared to planar phenothiazines . Molecular dynamics simulations can predict binding modes, but experimental validation via mutagenesis (e.g., D2 receptor Ala substitutions) is critical to confirm interactions .

Q. What experimental controls are essential when studying off-target effects of chlorprothixene hydrochloride in in vitro assays?

Include solvent controls (e.g., DMSO at ≤0.1% v/v) to rule out vehicle toxicity. For receptor panels, use selective antagonists (e.g., ketotifen for H1, SCH-23390 for D1) to isolate contributions of individual pathways. Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO) to assess cell-type-specific responses .

Methodological Considerations

- Data Validation : Cross-reference spectrophotometric results with chromatographic methods to confirm purity and avoid oxidation artifacts .

- Ethical Reporting : Adhere to guidelines for experimental replication and data transparency, as outlined in the Beilstein Journal of Organic Chemistry .

- Safety Protocols : Follow OSHA standards for handling hydrochloride salts, including PPE (gloves, goggles) and proper ventilation to mitigate inhalation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.